molecular formula C20H16N2O2S B2518655 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide CAS No. 896303-98-3

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide

Cat. No. B2518655
CAS RN: 896303-98-3
M. Wt: 348.42
InChI Key: QSDQYWUIIMXVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide is a compound that can be derived from heterocyclic precursors and is likely to possess biological activity due to the presence of the phenoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amino-substituted heterocycles with various reagents to introduce additional functional groups or to form new rings. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize a variety of heterocyclic derivatives . These synthetic pathways often involve regioselective attacks and cyclization, as well as one-pot reactions under mild conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide can be determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the conformation of the rings.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the cyanoacetamido moiety is diverse, as they can undergo various reaction pathways, including dipolar cyclization and dinucleophilic-bielectrophilic attacks . Additionally, the metabolism of related compounds, such as N,N-dimethylbenzamides, involves the formation of intermediates and the cleavage of certain bonds, leading to products like N-methylbenzamides and formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of substituents like trifluoroacetamide groups can affect the compound's polarity and solubility . The crystal structure analysis can reveal conformational aspects, such as the half-chair conformation of the cyclohexene ring and the planarity of the thiophene ring, which may influence the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Molecular Interaction Studies

Research on similar compounds, such as the study on N-3-hydroxyphenyl-4-methoxybenzamide, focuses on understanding molecular structures and intermolecular interactions through techniques like X-ray diffraction and DFT calculations. These studies are crucial for drug design, providing insights into the molecular geometry, bond lengths, angles, and the impact of crystal packing on these parameters (Karabulut et al., 2014).

Metabolic Pathway Elucidation

Research into the metabolism of compounds, such as N,N-dimethylbenzamides, sheds light on their biotransformation processes, revealing how these compounds are metabolized in biological systems. This is essential for understanding the pharmacokinetics and toxicology of potential therapeutic agents (Constantino et al., 1992).

Synthetic Methodology Development

The development of synthetic methodologies, as demonstrated by the synthesis of related compounds like N,N-Diethyl-3-methylbenzamide (DEET), is critical for the production of chemical agents. These studies often explore novel reaction conditions, catalysts, or reagents that could be applicable to a wide range of compounds, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide (Withey & Bajic, 2015).

Antitumor Activity Exploration

The investigation of antitumor activities of compounds like phenoxybenzamine hydrochloride on glioma cells represents a significant area of research. These studies provide valuable information on the mechanisms of action of potential anticancer drugs, including their effects on cell proliferation, migration, invasion, and tumorigenesis. Understanding these mechanisms can guide the development of new therapeutic agents for cancer treatment (Lin et al., 2016).

Biosensor Development

The development of biosensors using modified electrodes for the determination of biological molecules showcases the application of such compounds in analytical chemistry. These studies highlight the potential of using advanced materials and modifications to enhance the sensitivity and selectivity of biosensors, which can be applied in clinical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQYWUIIMXVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.